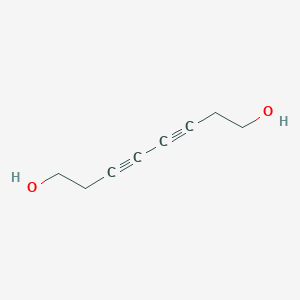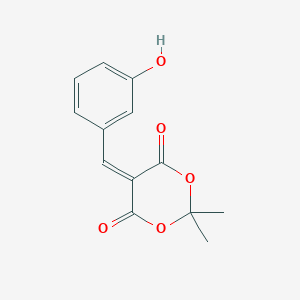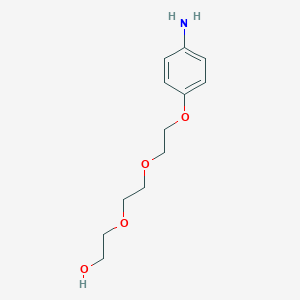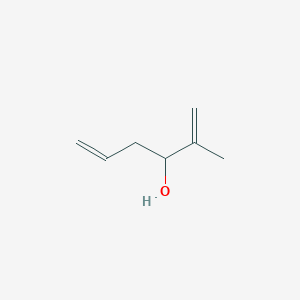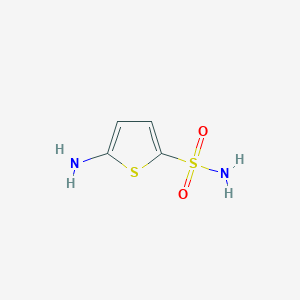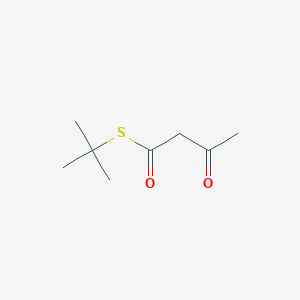
S-tert-Butyl-Acetothioacetat
Übersicht
Beschreibung
S-tert-Butyl acetothioacetate is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.261 g/mol . It is also known by other names such as acetoacetic acid, 1-thio-, S-tert-butyl ester, S-tert-butyl 3-oxothiobutyrate, and tert-butyl acetothiolacetate . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
S-tert-Butyl acetothioacetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of various therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals, polymers, and coatings.
Wirkmechanismus
S-tert-Butyl acetothioacetate, also known as Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester or S-tert-butyl 3-oxobutanethioate, is a compound of interest in the field of biochemistry.
Biochemical Pathways
It is possible that it may influence pathways related to sulfur metabolism, but this requires further investigation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of S-tert-Butyl acetothioacetate are not well-studied. Its bioavailability, half-life, and clearance rate are unknown. It is known to be a liquid at room temperature with a density of 0.994 g/mL at 25 °C (lit.) .
Biochemische Analyse
Biochemical Properties
S-tert-Butyl acetothioacetate plays a significant role in biochemical reactions, particularly in the synthesis of acetoacetate derivatives . It interacts with various enzymes and proteins, facilitating the formation of acetoacetylated compounds. The compound’s interaction with enzymes such as acetoacetyl-CoA thiolase is crucial for its role in biochemical pathways . These interactions typically involve the transfer of acetoacetyl groups, which are essential for various metabolic processes.
Cellular Effects
S-tert-Butyl acetothioacetate influences cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of key enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. The compound’s impact on gene expression can lead to changes in the production of proteins that are vital for cellular functions .
Molecular Mechanism
The molecular mechanism of S-tert-Butyl acetothioacetate involves its interaction with biomolecules through binding interactions and enzyme modulation . The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression, affecting the overall cellular function . The binding of S-tert-Butyl acetothioacetate to specific enzymes can alter their activity, thereby influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-tert-Butyl acetothioacetate can change over time due to its stability and degradation properties . The compound is generally stable when stored at room temperature, but its activity can diminish over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of S-tert-Butyl acetothioacetate vary with different dosages in animal models . At lower doses, the compound can facilitate normal metabolic processes without causing adverse effects. At higher doses, it can lead to toxic effects and disrupt cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
S-tert-Butyl acetothioacetate is involved in several metabolic pathways, including the synthesis of acetoacetate derivatives . It interacts with enzymes such as acetoacetyl-CoA thiolase, which plays a crucial role in the metabolism of acetoacetyl groups . These interactions can affect the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, S-tert-Butyl acetothioacetate is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution mechanisms are essential for the compound’s activity and function within the cellular environment .
Subcellular Localization
S-tert-Butyl acetothioacetate is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s activity can be influenced by its localization, which is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches the appropriate cellular compartments to perform its functions effectively .
Vorbereitungsmethoden
The synthesis of S-tert-Butyl acetothioacetate involves several steps. One common method includes the reaction of acetoacetic acid with tert-butyl thiol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .
Analyse Chemischer Reaktionen
S-tert-Butyl acetothioacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
S-tert-Butyl acetothioacetate can be compared with similar compounds such as:
Acetoacetic acid, 1-thio-, S-methyl ester: This compound has a similar structure but with a methyl group instead of a tert-butyl group.
Acetoacetic acid, 1-thio-, S-ethyl ester: This compound has an ethyl group instead of a tert-butyl group.
Acetoacetic acid, 1-thio-, S-isopropyl ester: This compound has an isopropyl group instead of a tert-butyl group.
The uniqueness of S-tert-Butyl acetothioacetate lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and stability compared to other similar compounds .
Eigenschaften
IUPAC Name |
S-tert-butyl 3-oxobutanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOMETKMHQLOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166618 | |
| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15925-47-0 | |
| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015925470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-tert-Butyl acetothioacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main synthetic application of S-tert-Butyl acetothioacetate highlighted in the research?
A: The research primarily focuses on using S-tert-Butyl acetothioacetate as a precursor for synthesizing β-diamides (malonamides) and β-amidoesters (malonamic acid esters) []. This is achieved through a multi-step reaction where the compound first reacts with isocyanates, followed by subsequent reactions with amines or alcohols.
Q2: What makes S-tert-Butyl acetothioacetate particularly suitable for this type of synthesis?
A: The research highlights the high yield and efficiency of using S-tert-Butyl acetothioacetate in the synthesis of β-diamides and β-amidoesters []. The S-tert-butyl group in the molecule plays a crucial role. After reacting with isocyanates, the resulting tricarbonyl intermediate spontaneously loses an acetyl group (deacetylation), leading to the formation of β-amidothioesters. This spontaneous deacetylation is a key factor contributing to the efficiency of the synthesis.
Q3: Is there any information available about improving the preparation process of S-tert-Butyl acetothioacetate itself?
A: Yes, one of the research papers focuses on optimizing the multigram-scale preparation of S-tert-Butyl acetothioacetate []. While the specific details of the improved method are not provided in the abstract, the research suggests there's ongoing interest in making the production of this valuable reagent more efficient.
Q4: Are there other applications of S-tert-Butyl acetothioacetate in organic synthesis?
A: Besides its use in preparing β-diamides and β-amidoesters, research indicates that S-tert-Butyl acetothioacetate can also be utilized in the synthesis of β-ketomacrolactones and β-ketodiolides []. This highlights the versatility of this compound as a building block in organic synthesis for various cyclic molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


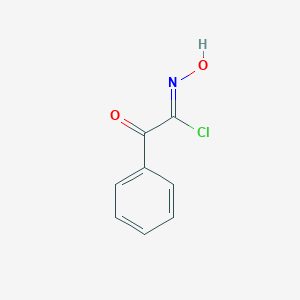
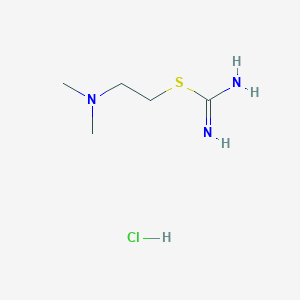

![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
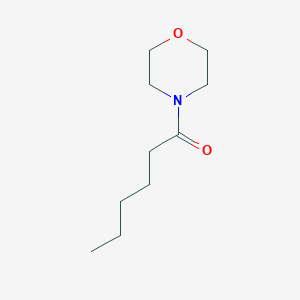
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)

